Ethyl 2-cyano-3-methyl-2-(pentan-2-yl)hexanoate
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Overview
Description
Ethyl 2-cyano-3-methyl-2-(pentan-2-yl)hexanoate is an organic compound with the molecular formula C15H27NO2 and a molecular weight of 253.38 g/mol . This compound is known for its unique structure, which includes a cyano group, a methyl group, and a pentan-2-yl group attached to a hexanoate ester. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-methyl-2-(pentan-2-yl)hexanoate typically involves the reaction of cyanoacetic acid derivatives with appropriate alkyl halides under basic conditions. One common method involves the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the cyanoacetic acid derivative reacts with the alkyl halide to form the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-methyl-2-(pentan-2-yl)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-cyano-3-methyl-2-(pentan-2-yl)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-methyl-2-(pentan-2-yl)hexanoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Ethyl 2-cyano-3-methyl-2-(pentan-2-yl)hexanoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-methyl-2-butenoate: Similar in structure but with a butenoate ester instead of a hexanoate ester.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Hexanoic acid, 2-cyano-3-methyl-2-(1-methylbutyl)-, ethyl ester: Another similar compound with slight variations in the alkyl groups attached.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Properties
CAS No. |
855912-21-9 |
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Molecular Formula |
C15H27NO2 |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
ethyl 2-cyano-3-methyl-2-pentan-2-ylhexanoate |
InChI |
InChI=1S/C15H27NO2/c1-6-9-12(4)15(11-16,13(5)10-7-2)14(17)18-8-3/h12-13H,6-10H2,1-5H3 |
InChI Key |
MSYWRSGZXZMGFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C#N)(C(C)CCC)C(=O)OCC |
Origin of Product |
United States |
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